M2 vs. M1 Muscarinic Receptor Selectivity
Radioreceptor binding assays on rat brain pons and medulla oblongata revealed differential subtype selectivity between atropine and scopolamine [1]. While scopolamine exhibits greater affinity for M1 receptors over M2 receptors, atropine hydrochloride demonstrates preferential binding to M2 receptors over M1 receptors [1]. In conscious rabbits, this differential selectivity translates to functionally divergent respiratory effects: scopolamine inhibits respiration via M1 blockade, whereas atropine produces excitatory effects via M2 blockade [1].
| Evidence Dimension | M1 vs. M2 receptor subtype selectivity profile |
|---|---|
| Target Compound Data | Preferential M2 over M1 receptor affinity |
| Comparator Or Baseline | Scopolamine: Preferential M1 over M2 receptor affinity |
| Quantified Difference | Inverse selectivity profile (M2-preferring vs. M1-preferring) |
| Conditions | Radioreceptor binding assay ([3H]QNB and [3H]pirenzepine) on rat brain pons and medulla oblongata; functional assessment in conscious rabbits |
Why This Matters
Researchers requiring M2-preferring antagonism for studies of cardiac or respiratory center function must select atropine hydrochloride over scopolamine, as the inverse selectivity profiles yield opposite physiological outcomes.
- [1] Zheng JL, Bian CF, Qin W, Yu AY. Muscarinic receptor subtypes in respiratory center and their functions. Acta Pharmacol Sin. 2016;13(4). View Source
